6-Benzyl-7H-benzo[de]anthracen-7-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5082-84-8 |
|---|---|
Molecular Formula |
C24H16O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
6-benzylbenzo[a]phenalen-7-one |
InChI |
InChI=1S/C24H16O/c25-24-21-11-5-4-10-19(21)20-12-6-9-17-13-14-18(23(24)22(17)20)15-16-7-2-1-3-8-16/h1-14H,15H2 |
InChI Key |
MTYCTNBXUBUBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C4=C(C=CC=C4C5=CC=CC=C5C3=O)C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Synthesis of Substituted 7H-Benzo[de]anthracen-7-one Derivatives
The direct introduction of substituents onto the 7H-benzo[de]anthracen-7-one framework is a key strategy for modulating its chemical and physical properties. Various synthetic methods have been explored to achieve this, ranging from classical nucleophilic substitutions to modern transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions for Benzanthrone (B145504) Functionalization
Nucleophilic aromatic substitution (SNA_r) is a fundamental method for introducing a variety of functional groups onto the benzanthrone skeleton. This approach typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. The reactivity of the benzanthrone core towards nucleophilic attack can be enhanced by the presence of electron-withdrawing groups.
For instance, the synthesis of 3-amino-substituted benzanthrone derivatives has been successfully achieved through the nucleophilic substitution of a bromine atom. In one study, 3-bromobenzanthrone (B182157) was reacted with various secondary cyclic amines in the presence of a base to yield the corresponding 3-amino-substituted products. The presence of a nitro group at the 9-position of 3-bromobenzanthrone was found to facilitate the substitution reaction, leading to higher yields and milder reaction conditions due to the strong electron-withdrawing nature of the nitro group.
While a direct synthesis of 6-Benzyl-7H-benzo[de]anthracen-7-one via nucleophilic substitution of a leaving group at the 6-position with benzylamine (B48309) has not been extensively reported, analogous reactions provide a proof of concept. For example, the reaction of 3-bromobenzanthrone with 1-(2-phenylethyl)piperazine proceeds via nucleophilic substitution to afford the corresponding piperazinyl-substituted benzanthrone derivative. acs.org This suggests that a similar approach using benzylamine as the nucleophile could potentially yield the target compound, although the reactivity of the 6-position would need to be considered.
A two-step synthesis of a substituted aminobenzanthrone derivative has also been described, involving the condensation of 3-aminobenzanthrone (B1253024) with an aldehyde, followed by reduction of the resulting imine. youtube.com Specifically, 3-aminobenzanthrone was condensed with anisaldehyde to form an azomethine, which was subsequently reduced with sodium borohydride (B1222165) to yield 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one. youtube.com This method offers an alternative route to N-substituted aminobenzanthrones.
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromo-9-nitrobenzanthrone | Secondary Cyclic Amines | 3-Hetarylamino-9-nitrobenzanthrone Derivatives | Higher than unnitrated derivatives | rsc.org |
| 3-Bromobenzanthrone | 1-(2-Phenylethyl)piperazine | 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | 65 | acs.org |
| 3-Aminobenzanthrone | Anisaldehyde (followed by NaBH4 reduction) | 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one | High (two steps) | youtube.com |
Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Sonogashira Coupling)
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to functionalize the benzanthrone core. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper, has been successfully applied to the synthesis of alkynyl-substituted benzanthrone derivatives. nih.govmdpi.com
A facile synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one has been reported via the Sonogashira coupling of 3-bromobenzanthrone with phenylacetylene. nih.govmdpi.comresearchgate.netresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2 with a phosphine (B1218219) ligand (e.g., PPh3), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like DMF with an amine base. nih.govmdpi.comresearchgate.netresearchgate.net This methodology provides a direct route to introduce alkynyl moieties at the 3-position of the benzanthrone skeleton, which can serve as versatile intermediates for further transformations.
| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromobenzanthrone | Phenylacetylene | PdCl2/PPh3/CuI | 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | 74 | nih.govmdpi.com |
While the Sonogashira coupling has been demonstrated at the 3-position, its application to the 6-position for the synthesis of 6-alkynyl derivatives would depend on the availability of a suitable 6-halo-7H-benzo[de]anthracen-7-one precursor.
Multi-Component Condensation and Subsequent Reduction Protocols
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. nih.govorganic-chemistry.orgrsc.org However, the application of MCRs for the direct construction of the 7H-benzo[de]anthracen-7-one core is not well-documented in the literature.
A classical method for the synthesis of the parent benzanthrone involves the condensation of anthraquinone (B42736) with glycerol (B35011) in the presence of a reducing agent and sulfuric acid. orgsyn.org This can be considered a multi-component process, albeit a harsh one. The reaction proceeds through the reduction of anthraquinone, followed by a complex series of reactions with glycerol to form the benzanthrone skeleton. orgsyn.org
While specific multi-component reactions leading directly to substituted benzanthrones, including 6-benzyl derivatives, are yet to be widely reported, the development of tandem or one-pot strategies represents a promising avenue for future research. rsc.orgrsc.orgresearchgate.netmit.edunih.govnih.gov Such strategies could potentially involve the assembly of the polycyclic aromatic ketone from simpler, readily available starting materials in a single, efficient step.
Broader Synthetic Approaches Applicable to the Benzanthracenone Core
Beyond the direct functionalization of a pre-existing benzanthrone skeleton, broader synthetic strategies that construct the polycyclic aromatic core itself offer alternative pathways to substituted derivatives. These methods often provide access to substitution patterns that are not readily achievable through direct functionalization.
Ruthenium-Catalyzed Arylation via C–H and C–O Bond Activation
Ruthenium-catalyzed C–H activation has emerged as a powerful tool for the direct arylation of aromatic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govacs.orgresearchgate.net This methodology can be applied to aromatic ketones, where the carbonyl group can act as a directing group to guide the arylation to the ortho position. acs.org
While specific examples of ruthenium-catalyzed C–H arylation directly on the 7H-benzo[de]anthracen-7-one core are scarce in the literature, the general principles of this methodology suggest its potential applicability. For instance, ruthenium catalysts have been shown to effectively catalyze the ortho-arylation of various aromatic ketones with arylboronates. acs.org This reaction proceeds via C–H bond cleavage at the position ortho to the carbonyl group, followed by coupling with the arylboronate. acs.org Applying this strategy to 7H-benzo[de]anthracen-7-one could potentially lead to the introduction of an aryl group at the 6-position.
| Aromatic Ketone | Arylating Agent | Catalyst | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Various Aromatic Ketones | Arylboronates | RuH2(CO)(PPh3)3 | Ortho-arylated Ketones | Direct C-H bond activation | acs.org |
| Aryl Carboxylic Acids | Aryl Halides | Ruthenium/ligand | Ortho-arylated Carboxylic Acids | Carboxylate as directing group | nih.govacs.org |
Iron(III)-Catalyzed Carbonyl-Olefin Metathesis for Polycyclic Aromatic Formation
Iron(III)-catalyzed carbonyl-olefin metathesis has recently been developed as a novel and efficient strategy for the synthesis of polycyclic aromatic hydrocarbons (PAHs). acs.orgnih.govacs.orgnih.gov This reaction involves the coupling of a carbonyl group with an olefin, facilitated by an iron(III) catalyst, to form a new carbon-carbon double bond and construct a new ring. acs.orgnih.govacs.orgnih.gov This method is characterized by its operational simplicity, mild reaction conditions, and the use of an environmentally benign and earth-abundant metal catalyst. acs.orgnih.govacs.orgnih.gov
This synthetic strategy could be envisioned for the construction of the benzanthracenone core or related polycyclic aromatic systems. The reaction typically proceeds through a [2+2] cycloaddition between the carbonyl and olefin to form an oxetane (B1205548) intermediate, which then undergoes a retro-[2+2] cycloreversion to yield the final product. nih.govacs.orgnih.gov The scope of this reaction has been shown to be broad, tolerating a variety of substituted ketones and olefins. nih.gov
| Carbonyl Compound | Olefin | Catalyst | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Aryl Ketones/Aldehydes | Styrene Derivatives | FeCl3 | Polycyclic Aromatic Hydrocarbons | Mild, environmentally benign catalyst | acs.orgnih.govacs.orgnih.gov |
Directed Electrophilic Cyclizations and [4+2]-Benzannulation Strategies
The synthesis of the 7H-benzo[de]anthracen-7-one core often relies on the reaction of anthraquinone or its derivatives with glycerol in an acidic medium. tandfonline.comorgsyn.org This classic approach, while effective, has paved the way for more controlled and directed methodologies.
Directed electrophilic cyclizations involve the strategic placement of functional groups to guide the ring-closing step, enhancing regioselectivity and yield. For a compound like this compound, a potential strategy would involve a precursor molecule already containing the benzyl (B1604629) group at the desired position, thereby directing the cyclization to form the specific isomer.
[4+2]-Benzannulation strategies, a type of cycloaddition reaction, offer a powerful tool for constructing the benzanthrone skeleton. These reactions typically involve the combination of a diene and a dienophile to form a new six-membered ring. In the context of benzanthrone synthesis, this could involve the reaction of a suitably substituted naphthalene (B1677914) derivative (acting as the diene component) with a dienophile, followed by subsequent cyclization and oxidation steps to yield the final tetracyclic ketone.
Palladium-catalyzed reactions, such as the Sonogashira coupling, have also been employed to functionalize the benzanthrone core. mdpi.comresearchgate.net For instance, 3-bromobenzanthrone can be coupled with various alkynes to introduce new substituents. mdpi.comresearchgate.netresearchgate.net This highlights the potential for late-stage functionalization to create a library of derivatives, including those with benzyl moieties.
Mechanistic Studies in Synthetic Transformations of Benzanthracenone Systems
Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes. The formation of the benzanthrone skeleton is a multi-step process involving several key intermediates.
Exploration of Reaction Pathways and Intermediate Formation
The traditional synthesis of benzanthrone from anthraquinone and glycerol in sulfuric acid is believed to proceed through a series of complex steps. tandfonline.comtandfonline.com The reaction is initiated by the reduction of anthraquinone to anthranol. orgsyn.org Glycerol is dehydrated in the acidic medium to form acrolein, which then acts as a key building block.
The proposed mechanism involves a Michael addition of the anthranol to acrolein, followed by an intramolecular cyclization and subsequent dehydration and oxidation to yield the final benzanthrone product. tandfonline.com The identification of these reaction intermediates is essential for a complete understanding of the pathway. nih.gov While direct observation of these transient species is challenging due to their high reactivity, their existence is supported by trapping experiments and computational studies. nih.gov The formation of benzyne (B1209423) intermediates has also been explored in related aromatic substitutions, highlighting the diverse and reactive species that can be involved in the synthesis of complex aromatic systems. youtube.com
A general representation of the key steps in the formation of the benzanthrone ring system is outlined below:
| Step | Description | Key Species Involved |
| 1 | Reduction of Anthraquinone | Anthraquinone, Reducing Agent (e.g., Copper) |
| 2 | Dehydration of Glycerol | Glycerol, Sulfuric Acid |
| 3 | Michael Addition | Anthranol, Acrolein |
| 4 | Intramolecular Cyclization | Cyclization Intermediate |
| 5 | Dehydration & Oxidation | Dihydrobenzanthrone, Oxidizing species |
Stereochemical Considerations in Benzanthracenone Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the properties and biological activity of chemical compounds. rijournals.comresearchgate.net In the synthesis of substituted benzanthrones, the introduction of stereogenic centers can lead to the formation of enantiomers or diastereomers.
For a molecule such as this compound, while the core structure is planar, the introduction of chiral substituents or the creation of atropisomers (in appropriately substituted derivatives) would necessitate careful consideration of stereochemical control. nih.gov
The use of chiral catalysts or auxiliaries in synthetic routes can direct the formation of a specific stereoisomer. researchgate.net While the core benzanthrone synthesis from achiral precursors does not typically generate stereocenters, subsequent functionalization or the use of chiral starting materials could introduce this complexity. For example, if a chiral benzyl group were to be introduced, or if the substitution pattern on the benzanthrone core created axial chirality, methods of asymmetric synthesis would be required to control the stereochemical outcome. rijournals.com The analysis of the stereochemistry of the final products would then rely on techniques such as X-ray crystallography or chiroptical spectroscopy. researchgate.net
Comprehensive Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopic Analysis
Specific ¹H NMR data for 6-Benzyl-7H-benzo[de]anthracen-7-one, including chemical shifts, coupling constants, and signal assignments, are not available in the reviewed literature.
¹³C NMR Spectroscopic Analysis
Specific ¹³C NMR data detailing the chemical shifts of the carbon atoms in this compound are not available in the reviewed literature.
Heteronuclear NMR Techniques (e.g., ³¹P NMR for Specific Derivatives)
Information regarding the use of heteronuclear NMR techniques for the analysis of this compound or its specific derivatives (such as those containing phosphorus) could not be found.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
Specific high-resolution mass spectrometry data, which would provide the precise molecular weight and confirm the elemental composition of this compound, are not available in the reviewed literature.
Electron Ionization Mass Spectrometry (EI-MS)
Specific electron ionization mass spectrometry data, which would detail the fragmentation pattern of this compound, are not available in the reviewed literature. While EI-MS data exists for the parent compound, 7H-Benz[de]anthracen-7-one, this would not account for the fragmentation of the 6-benzyl substituent. nist.gov
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction Analysis
To perform single crystal X-ray diffraction analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
Should such data be available, a crystallographic data table would be presented, summarizing key parameters. For illustrative purposes, a hypothetical data table is shown below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₁₆O |
| Formula Weight | 320.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
This analysis would confirm the connectivity of the benzyl (B1604629) group to the benzanthrone (B145504) core and reveal the planarity of the fused aromatic system, as is typical for benzanthrone derivatives. epa.govmdpi.com
Analysis of Crystal Packing and Intermolecular Interactions
The study of the crystal packing reveals how molecules of this compound arrange themselves in the crystal lattice. This is crucial for understanding the material's bulk properties. The analysis would focus on identifying non-covalent interactions such as π-π stacking, C-H···π interactions, and van der Waals forces. The bulky benzyl group would likely play a significant role in dictating the packing motif, potentially leading to unique solid-state properties. In related benzanthrone structures, π-π stacking interactions are a common feature. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to the compound and its functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy of this compound would reveal characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. A solid sample would typically be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Key expected vibrational frequencies would include:
C=O stretching: A strong absorption band is anticipated for the ketonic carbonyl group of the benzanthrone core, typically observed in the region of 1630-1660 cm⁻¹ for similar compounds. mdpi.comproquest.com
C-H stretching (aromatic): These would appear as a series of bands above 3000 cm⁻¹. proquest.com
C-H stretching (aliphatic): The methylene (B1212753) protons of the benzyl group would show stretching vibrations typically below 3000 cm⁻¹.
C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the vibrations of the aromatic rings.
A data table summarizing these hypothetical findings is presented below.
Hypothetical FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3060 | Aromatic C-H stretch |
| ~2925 | Aliphatic C-H stretch |
| ~1650 | C=O stretch (ketone) |
| ~1590, 1570, 1450 | Aromatic C=C stretch |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like this compound.
Analysis of Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound, typically recorded in a solvent such as dichloromethane (B109758) or ethanol, would be expected to show distinct absorption bands in the ultraviolet and visible regions. These bands arise from π-π* and n-π* electronic transitions within the extended π-conjugated system of the benzanthrone core.
The position and intensity of these absorption maxima (λmax) are sensitive to the electronic nature of substituents. The benzyl group, being a weakly electron-donating group, might induce a slight red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted benzanthrone. The analysis of the absorption spectrum would provide insights into the HOMO-LUMO energy gap of the molecule. For comparison, other benzanthrone derivatives exhibit absorption maxima in the range of 416-426 nm. proquest.com
A hypothetical data table for the UV-Vis absorption is provided below.
Hypothetical UV-Vis Absorption Data for this compound in Dichloromethane
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| Value | Value | π-π* transition |
| Value | Value | n-π* transition |
Investigations into Photophysical Properties and Excited State Dynamics
Luminescence Characteristics of 6-Benzyl-7H-benzo[de]anthracen-7-one and Derivatives
The luminescence of benzanthrone (B145504) derivatives is a key feature that makes them attractive for various applications. The introduction of a benzyl (B1604629) group at the 6-position of the benzanthrone core is anticipated to modulate its electronic and, consequently, its photophysical properties.
Fluorescence Emission Spectroscopy
Benzanthrone and its derivatives are known to exhibit fluorescence, a phenomenon where a molecule absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. The fluorescence emission spectrum provides valuable information about the electronic structure of the excited state. For benzanthrone derivatives, the emission typically occurs in the visible region of the electromagnetic spectrum, with the exact wavelength being sensitive to the nature and position of substituents on the aromatic core.
To illustrate the typical fluorescence characteristics of benzanthrone derivatives, the following table presents data for a related compound, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, in various solvents. nist.gov
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) |
| Hexane (B92381) | 416 | 502 | 86 | 0.45 |
| Toluene | 421 | 511 | 90 | 0.52 |
| Chloroform (B151607) | 426 | 525 | 99 | 0.61 |
| Ethyl Acetate | 420 | 524 | 104 | 0.65 |
| Acetone | 420 | 528 | 108 | 0.56 |
| Ethanol | 420 | 529 | 109 | 0.68 |
| Acetonitrile (B52724) | 419 | 527 | 108 | 0.58 |
| DMSO | 426 | 535 | 109 | 0.41 |
This data is for 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one and is presented for illustrative purposes.
Solvatochromic Behavior and Solvent Polarity Effects
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a hallmark of many benzanthrone derivatives. mdpi.com This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. A significant solvatochromic shift in the fluorescence spectrum is often indicative of a change in the dipole moment of the molecule upon excitation, suggesting a charge transfer character in the excited state.
Understanding Excited State Deactivation Mechanisms
Contributions of Intersystem Crossing (ISC)
Intersystem crossing is a process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). Since fluorescence occurs from the S₁ state, an efficient ISC process will quench fluorescence. The rate of ISC is governed by several factors, including the energy gap between the S₁ and T₁ states and the presence of heavy atoms or specific functional groups that can enhance spin-orbit coupling.
In benzanthrone derivatives, the efficiency of ISC can be significant and is influenced by the nature and position of substituents. While direct data for the 6-benzyl derivative is unavailable, studies on other benzanthrones suggest that the substitution pattern can modulate the energy levels of the singlet and triplet states, thereby affecting the ISC rate. For some derivatives, ISC is a major deactivation pathway, leading to a lower fluorescence quantum yield.
Role of Internal Conversion (IC) in Deactivation Pathways
Internal conversion is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from S₁ to S₀). wikipedia.org This process is generally more efficient when the energy gap between the two electronic states is small. In many fluorescent molecules, IC from the S₁ state to the ground state is relatively slow, allowing fluorescence to occur.
Influence of Molecular Structure and Substituents on Photophysical Phenomena
The photophysical properties of benzanthrone derivatives are highly sensitive to their molecular structure. The position and electronic nature of substituents on the benzanthrone core can be systematically varied to tune the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes.
The introduction of a benzyl group at the 6-position of the benzanthrone framework is expected to have a distinct impact. Unlike substituents at the 3-position, which are in direct conjugation with the carbonyl group and often lead to strong intramolecular charge transfer, a substituent at the 6-position has a more indirect electronic influence. The benzyl group, being a bulky and somewhat flexible substituent, could also introduce steric effects that may alter the planarity of the benzanthrone core, which in turn would affect its electronic and photophysical properties.
The following table summarizes the general influence of substituent properties on the photophysical behavior of benzanthrone derivatives, providing a framework for understanding the expected characteristics of this compound.
| Substituent Property | Expected Influence on Photophysical Properties |
| Electron-donating groups | Red-shift in absorption and emission spectra, potential for intramolecular charge transfer. |
| Electron-withdrawing groups | Blue-shift or red-shift depending on position and interaction with the core. |
| Steric hindrance | Can disrupt planarity, leading to changes in conjugation and potentially lower fluorescence quantum yields. |
| Flexibility | May provide non-radiative decay pathways through vibrational modes, reducing fluorescence. |
Tuning of Absorption and Emission Maxima
Derivatives of benzanthrone are characterized by their donor-π-acceptor architecture, which facilitates intramolecular charge transfer (ICT). nih.gov The position of substituents significantly impacts this charge transfer, thereby tuning the absorption and emission wavelengths. For instance, electron-donating groups at the 3-position of the benzanthrone core are known to cause a bathochromic (red) shift in both absorption and emission spectra due to the enhancement of ICT from the substituent to the carbonyl group. researchgate.net
The introduction of a phenylethynyl group at the 3-position, as in 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, results in absorption maxima ranging from approximately 416 to 426 nm in various organic solvents. mdpi.com Similarly, a 3-[4-(2-phenylethyl)piperazin-1-yl] substituent leads to absorption maxima between 426 nm in hexane and 457 nm in DMSO, demonstrating a noticeable solvatochromic effect where the absorption wavelength is influenced by the polarity of the solvent. mdpi.com In another example, 2-bromo-3-aminobenzo[de]anthracene-7-one exhibits a significant bathochromic shift in absorption from 444 nm in non-polar hexane to 500 nm in ethanol. nih.gov
The emission spectra of these compounds are also highly tunable. For 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, fluorescence is observed from 492 nm in chloroform to 535 nm in ethanol. mdpi.com The emission of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one shows a substantial bathochromic shift of 68 nm when moving from benzene (B151609) to ethanol. mdpi.com This strong solvatochromism is a hallmark of benzanthrone derivatives with electron-donating groups, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net
For the target compound, this compound, the benzyl group is not a strong electron-donating or withdrawing group. Its effect on the electronic properties of the benzanthrone core is expected to be more subtle compared to amino or phenylethynyl groups at the 3-position. The benzyl group at the 6-position is not in direct conjugation with the carbonyl group, which is the primary acceptor in the ICT process. Therefore, it is anticipated that the absorption and emission maxima of the 6-benzyl derivative would be closer to that of the unsubstituted benzanthrone, with potential minor shifts due to the electronic and steric influence of the benzyl substituent.
Impact on Luminescence Quantum Yields and Lifetimes
The luminescence quantum yield (Φf), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time a molecule spends in the excited state before returning to the ground state, are critical parameters in characterizing fluorescent materials. These properties in benzanthrone derivatives are significantly influenced by the molecular structure and the surrounding solvent.
Research on 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one has shown that its quantum yield can vary widely depending on the solvent, ranging from 22% in acetonitrile to as high as 68% in ethanol. mdpi.com This variation is often attributed to the stabilization of the excited state in protic solvents, which can prevent non-radiative decay pathways. mdpi.com In the case of 2-bromo-3-aminobenzo[de]anthracene-7-one, higher fluorescence efficiency is observed in non-polar solvents, while polar solvents tend to quench the emission, a phenomenon attributed to the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov
The main quenching pathway for the fluorescence of many 3-substituted benzanthrone derivatives is believed to be intersystem crossing from the lowest excited singlet state (S1) to a higher triplet state (Tn). acs.org The energy gap between these states, which is modulated by both the substituent and the solvent polarity, plays a crucial role in determining the rate of intersystem crossing and, consequently, the fluorescence quantum yield. acs.org
For this compound, the lack of a strong electron-donating group in direct conjugation with the carbonyl might lead to a different excited-state deactivation profile compared to the 3-substituted derivatives. Without specific experimental data, it is hypothesized that its quantum yield and lifetime would be influenced by the rigidity of the structure and the potential for non-radiative decay through vibrational and rotational modes of the benzyl group.
Table 1: Photophysical Data for Selected 7H-benzo[de]anthracen-7-one Derivatives
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |
| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | Chloroform | 426 | 492 | 0.35 |
| Ethanol | 426 | 535 | 0.68 | |
| Acetonitrile | 423 | 519 | 0.22 | |
| 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | Hexane | 426 | 512 | 0.45 |
| DMSO | 457 | 617 | 0.11 | |
| Ethanol | 449 | 599 | 0.17 | |
| 2-Bromo-3-aminobenzo[de]anthracene-7-one | Hexane | 444 | 510 | 0.58 |
| Ethanol | 500 | 622 | 0.08 |
Note: This table is populated with data from published research on related compounds to provide a comparative context for the anticipated properties of this compound. mdpi.commdpi.comnih.gov
Aggregation-Induced Emission (AIE) and Crystallization-Induced Emission Enhancement (CIEE) in Related Polycyclic Aromatic Ketones
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.org This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The underlying mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.org
Crystallization-Induced Emission Enhancement (CIEE) is a related phenomenon where the fluorescence intensity of a substance increases significantly upon crystallization from an amorphous solid state or a solution. This enhancement is also linked to the restriction of intramolecular motions and the specific packing of molecules in the crystal lattice.
While specific studies on AIE or CIEE in this compound are not available, the structural characteristics of polycyclic aromatic ketones suggest that they could be potential candidates for exhibiting such properties. The benzanthrone core is a large, planar, and rigid aromatic system. The introduction of substituents, such as the benzyl group in the target compound, can lead to twisted conformations in the solution phase, allowing for non-radiative decay through intramolecular rotations.
Upon aggregation or crystallization, the steric hindrance between neighboring molecules could restrict these rotations. If the benzyl group's rotation is a significant non-radiative decay pathway in the solution state, its restriction in the solid state could lead to a dramatic increase in fluorescence quantum yield, characteristic of AIE or CIEE.
For example, studies on other anthracene (B1667546) derivatives have demonstrated that they can exhibit typical AIE properties, with faint emission in solution and intense fluorescence in the aggregated state. rsc.org The restriction of torsional motion from supramolecular interactions in the solid state is cited as the primary reason for this behavior. rsc.org Given that 7H-benzo[de]anthracen-7-one is a derivative of anthracene, it is plausible that its substituted forms could also display AIE or CIEE characteristics under appropriate conditions. Further experimental investigation is required to confirm the presence and extent of these phenomena in this compound and other related polycyclic aromatic ketones.
Advanced Reactivity Studies and Reaction Mechanisms
Elucidating Reaction Mechanisms of Benzanthracenone Derivatives
The mechanisms governing the reactions of benzanthracenone derivatives are fundamental to understanding their stability, degradation, and potential for synthetic modification. Key areas of investigation include their behavior under acidic conditions, which can initiate rearrangements and cyclizations.
While specific studies on the protonation of 6-Benzyl-7H-benzo[de]anthracen-7-one are not extensively detailed in the literature, the general behavior of aromatic ketones in acidic media provides a strong predictive framework. The carbonyl oxygen of the benzanthracenone core is susceptible to protonation in the presence of acid. libretexts.org This initial step significantly increases the electrophilicity of the carbonyl carbon.
Under acidic conditions, the protonation of the triplet state of aromatic ketones like benzophenone (B1666685) has been shown to initiate selective photoreactions. nih.gov For instance, the protonation of a ketone can lead to photohydration reactions on the aromatic rings or promote photoredox reactions. nih.gov In some cases, protonation can facilitate an excited-state intramolecular proton transfer (ESIPT), which may lead to subsequent reactions such as decarboxylation in suitably substituted molecules. nih.gov The formation of ketyl radicals can be initiated by the combined action of ketone protonation and a subsequent electron transfer. nih.gov
For derivatives of the closely related anthracenone (B14071504) system, acid-catalyzed reactions can lead to significant molecular rearrangements. For example, 10-benzyl-9,10-dihydroanthracen-9-ols undergo a transannular ring closure in the presence of acid to form homotriptycenes in nearly quantitative yields. nih.gov This process, an intramolecular electrophilic substitution, is facilitated by high electron density in the benzyl (B1604629) ring. nih.gov In the absence of activating groups, alternative pathways such as acid-catalyzed dehydration can occur. nih.gov
Intramolecular cyclization represents a powerful method for constructing complex, polycyclic systems from simpler precursors. For benzanthracenone derivatives, the inherent structure is ripe for such transformations, which can be triggered by various catalytic methods.
Acid-catalyzed cyclizations are a prominent pathway. In a process analogous to the reactivity of the target molecule's core structure, derivatives of 9(10H)-anthracenone can be used as starting materials for facile, high-yield synthesis of pentacyclic homotriptycene systems via transannular ring closure. nih.gov This type of intramolecular electrophilic substitution is highly dependent on the electronic nature of the substituents on the aromatic rings. nih.gov Similarly, Lewis acid-activated intramolecular Friedel-Crafts-type additions of an aromatic ring onto a ketone have been demonstrated, leading to complex tricyclic frameworks. nih.gov
Transition-metal catalysis also enables a diverse range of intramolecular cyclizations. Palladium-catalyzed reactions, for instance, are widely used to form new rings, including the synthesis of 6H-isoindolo[2,1-a]indol-6-ones via Heck cyclization. beilstein-journals.org Rhodium(II) catalysts are effective in decomposing α-diazo ketones that contain tethered alkynes, leading to intramolecular cyclization and the formation of new ring systems like cyclopentenones. nih.gov Radical-mediated cyclizations offer another route. For example, an oxidant-promoted radical cascade of 1,7-dienes with aldehydes can construct N-containing polycyclic skeletons through the sequential formation of multiple carbon-carbon bonds. rsc.org
Photochemical Reactivity of Benzanthracenone Scaffolds
The extensive π-conjugated system of the benzanthracenone core makes it highly responsive to ultraviolet and visible light, leading to a range of photochemical and photophysical phenomena. These properties are of significant interest for applications such as fluorescent probes and photosensitizers. nih.govorgsyn.org
Upon absorption of light, benzanthrone (B145504) derivatives exhibit interesting photophysical properties, largely governed by intramolecular charge transfer (ICT). nih.gov In this process, electron density is transferred from an electron-donating group, often at the 3-position, to the electron-accepting carbonyl group. nih.gov This charge transfer character results in notable luminescent properties, including high photostability and large Stokes shifts. nih.gov
Flash photolysis studies on benz[de]anthracen-7-one and some of its derivatives have identified the lowest triplet excited states as key transient species. chemrxiv.org The main quenching pathway for the fluorescent singlet state (S₁) is often intersystem crossing to an upper triplet state (Tₙ). pressbooks.pub The efficiency of this process is highly dependent on the energy gap between the S₁ and Tₙ states, which can be modulated by substituents and the solvent. pressbooks.pub
A common photo-induced transformation for related aromatic structures is photocyclization. For example, stilbene (B7821643) derivatives undergo an oxidative photocyclization to produce phenanthrenes, which share a core structural motif with the benzo[de]anthracene system. beilstein-journals.org This reaction proceeds through the photoisomerization of the E-olefin to the reactive Z-olefin, followed by cyclization to a dihydrophenanthrene intermediate, which is then oxidized. beilstein-journals.org
The photophysical properties of a representative benzanthrone derivative, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, have been characterized in various solvents, as detailed in the table below.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF, %) |
|---|---|---|---|---|
| Hexane (B92381) | 421 | 498 | 77 | 56 |
| Toluene | 432 | 527 | 95 | 62 |
| Chloroform (B151607) | 440 | 545 | 105 | 41 |
| Ethyl Acetate | 431 | 538 | 107 | 64 |
| Dichloromethane (B109758) | 437 | 546 | 109 | 42 |
| Ethanol | 433 | 542 | 109 | 68 |
| Acetonitrile (B52724) | 431 | 544 | 113 | 45 |
| DMSO | 438 | 545 | 107 | 40 |
Data sourced from Molbank 2022, m1442. nih.gov
Environmental conditions, particularly solvent properties and the presence of oxygen, exert a significant influence on the photochemical behavior of benzanthracenone scaffolds. The solvent-dependent nature of their photophysical properties is a key characteristic. nih.gov Benzanthrone derivatives typically exhibit pronounced solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity. nih.gov This is attributed to the stabilization of the intramolecular charge transfer (ICT) state in more polar environments. nih.govnih.gov
In protic solvents, intermolecular hydrogen bonding can introduce strong non-radiative deactivation pathways, leading to a weaker fluorescence yield. nih.gov The viscosity of the solvent can also play a role; in some derivatives, weaker emission in polar solvents is linked to the non-radiative torsional motion of substituents. nih.gov
Exposure to light in the presence of air (oxygen) can lead to photo-oxidation. Benzanthrone (BZA) is known to generate active oxygen species upon exposure to light, a mechanism that may be responsible for the photocontact dermatitis observed in industrial workers. nih.gov The photochemical degradation of particle-bound polycyclic aromatic hydrocarbons is generally a slow process, but under conditions with sufficient solar radiation, it can become an important transformation pathway in the environment. chemrxiv.org
Role of Benzyl Radicals in Polycyclic Aromatic Hydrocarbon Formation
The benzyl radical (C₆H₅CH₂•) is a key intermediate in the high-temperature chemistry of aromatic compounds, such as in combustion processes. chemistry.coach Its relative stability, due to the resonance delocalization of the unpaired electron across the benzene (B151609) ring, allows it to exist in sufficiently high concentrations to participate in molecular growth reactions. libretexts.orgnumberanalytics.com These reactions are critical pathways for the formation of polycyclic aromatic hydrocarbons (PAHs), which are known products of incomplete combustion. chemistry.coach
The self-reaction of benzyl radicals is a well-studied mechanism for PAH formation. libretexts.org A primary pathway begins with the barrierless recombination of two benzyl radicals to form bibenzyl (1,2-diphenylethane). chemistry.coachresearchgate.net This initial adduct then undergoes a series of reactions including H-abstraction, H-desorption, and intramolecular ring closure to achieve aromaticity, ultimately forming three-ring aromatics like phenanthrene (B1679779) and anthracene (B1667546). chemistry.coachresearchgate.net At high temperatures, phenanthrene is typically the major product. chemistry.coachresearchgate.net
Recent studies have revealed that the formation of different isomers can be dictated by spin-selective mechanisms. While phenanthrene formation proceeds on the singlet ground state surface, the synthesis of anthracene can occur via an unconventional pathway involving a transition state on the excited state triplet surface. libretexts.org This discovery challenges the conventional view that PAH formation from radical-radical reactions occurs exclusively on the electronic ground state. libretexts.org The oxidation of the benzyl radical is also a key process in the autoignition and atmospheric degradation of alkylated aromatics like toluene. numberanalytics.com
The table below summarizes the key mechanistic steps in the formation of phenanthrene from benzyl radicals.
| Step | Reaction | Description | Energetics/Notes |
|---|---|---|---|
| 1 | 2 C₇H₇• → C₁₄H₁₄ | Barrierless recombination of two benzyl radicals. | Forms bibenzyl. Reaction energy is -283.2 kJ mol⁻¹. chemistry.coach |
| 2 | C₁₄H₁₄ + H• → C₁₄H₁₃• + H₂ | Hydrogen abstraction from bibenzyl. | Initiates the pathway to cyclization. |
| 3 | C₁₄H₁₃• → C₁₄H₁₂ + H• | Hydrogen loss to form stilbene. | Intermediate step towards the fused ring system. researchgate.net |
| 4 | C₁₄H₁₂ → C₁₄H₁₂ | Cyclization to 9,10-dihydrophenanthrene. | Formation of the three-ring core structure. researchgate.net |
| 5 | C₁₄H₁₂ → C₁₄H₁₀ + H₂ | Aromatization. | Final step to form the stable phenanthrene molecule. |
Reaction Kinetics and Energetics of Radical Recombination
No published studies containing experimental data, such as rate constants, activation energies, or thermodynamic data for the radical recombination of this compound, were found.
Computational Modeling of Radical Reaction Pathways
No specific computational studies, such as those using Density Functional Theory (DFT) or other methods to model the radical reaction pathways, transition states, or intermediates involving this compound, were identified in the available literature. While DFT methods are widely used to study radical reactions on other molecules, the application of these methods to the title compound has not been reported. usu.edunih.gov
Due to the absence of specific research on this topic, no data tables or detailed findings can be presented.
Theoretical and Computational Chemistry Approaches
Electronic Structure and Molecular Orbital Theory Calculations
Computational chemistry provides powerful tools to investigate the electronic properties of molecules like 6-Benzyl-7H-benzo[de]anthracen-7-one. These methods allow for the precise calculation of molecular geometries and the analysis of molecular orbitals, which are fundamental to understanding the compound's reactivity and electronic behavior.
Density Functional Theory (DFT) for Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground state geometry of molecules. researchgate.net For the benzanthrone (B145504) core, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net
Table 1: Predicted Ground State Geometrical Parameters for the Benzanthrone Core (Note: These are representative values for the core structure based on DFT calculations of related compounds and may be perturbed by the 6-benzyl substituent.)
| Parameter | Predicted Value |
| C=O bond length | ~1.22 Å |
| Aromatic C-C bond lengths | ~1.39 - 1.43 Å |
| C-H bond lengths | ~1.08 Å |
| Planarity of the core | Near-planar, with slight distortions |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. researchgate.net
For the parent benzanthrone molecule, the HOMO is typically a π-orbital delocalized over the aromatic system, while the LUMO is a π*-orbital with significant contributions from the carbonyl group. The introduction of a benzyl (B1604629) group, which can act as a weak electron-donating group through hyperconjugation and induction, would be expected to raise the energy of the HOMO to a greater extent than the LUMO, thereby slightly decreasing the HOMO-LUMO gap. A smaller energy gap suggests that the molecule can be more easily excited, which has implications for its photophysical properties. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for Benzanthrone Derivatives (Note: Values are based on DFT calculations of various benzanthrone derivatives and are for illustrative purposes.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-aminobenzanthrone (B1253024) | -5.5 | -2.5 | 3.0 |
| 3-nitrobenzanthrone | -6.8 | -3.5 | 3.3 |
| Predicted this compound | ~ -5.8 | ~ -2.7 | ~ 3.1 |
Computational Photophysics and Excited State Investigations
The interaction of this compound with light can be effectively modeled using computational techniques, providing insights into its absorption, emission, and non-linear optical properties.
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. nih.govyoutube.commdpi.com For benzanthrone derivatives, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved. acs.orgnih.gov
The primary electronic transition in the visible region for benzanthrone derivatives is typically a π-π* transition, often with some degree of intramolecular charge transfer (ICT) character, especially with electron-donating or -withdrawing substituents. acs.org The benzyl group at the 6-position is expected to cause a slight bathochromic (red) shift in the absorption spectrum compared to the unsubstituted benzanthrone, due to the extension of the π-system and its electron-donating nature.
Table 3: Predicted Optical Properties for this compound (Note: Predicted values are based on trends observed in substituted benzanthrones.)
| Property | Predicted Value |
| λmax (in non-polar solvent) | ~410-420 nm |
| Nature of Transition | π-π* with some ICT character |
| Oscillator Strength | Moderate to High |
Prediction of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability)
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). researchgate.netresearchgate.net For a molecule to exhibit significant NLO response, it often requires a large change in dipole moment upon excitation, which is facilitated by having strong electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov
The benzanthrone core acts as an electron-accepting moiety due to its carbonyl group. acs.org While the benzyl group is a relatively weak donor, its presence would introduce some asymmetry and could lead to a modest NLO response. To enhance the NLO properties of this compound, the introduction of a strong electron-donating group at another position, such as an amino or alkoxy group, would likely be necessary to create a more effective push-pull system. Studies on other benzanthrone derivatives have shown that strategic substitution can significantly enhance the hyperpolarizability. researchgate.netdntb.gov.ua
Table 4: Representative Second-Order Hyperpolarizability (γ) for Benzanthrone Derivatives (Note: Values are illustrative and depend on the specific substituents and computational method.)
| Compound | γ (esu) |
| 3-(4-methylpiperazin-1-yl)-7H-benzo[de]anthracen-7-one | Found to have a high γ value researchgate.net |
| 3-(4-phenylpiperazin-1-yl)-7H-benzo[de]anthracen-7-one | Exhibited a notable γ value researchgate.net |
| Predicted this compound | Expected to be modest |
Mechanistic Insights from Computational Reaction Dynamics
While specific computational studies on the reaction dynamics of this compound are not readily found, DFT calculations can provide valuable mechanistic insights into its potential reactions. For instance, the molecular electrostatic potential (MEP) map, which can be calculated using DFT, reveals the electron-rich and electron-deficient regions of a molecule. researchgate.net
For this compound, the MEP would show a negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Conversely, the aromatic rings would exhibit regions of negative potential above and below the plane, making them susceptible to electrophilic aromatic substitution. The benzyl group itself could also be a site for reactions. Understanding these reactive sites is crucial for predicting the chemical behavior and designing synthetic pathways involving this compound.
Characterization of Transition States and Intermediates
The characterization of transition states and intermediates is fundamental to elucidating reaction mechanisms. Transition states represent the highest energy point along a reaction coordinate, a fleeting geometry that dictates the kinetic feasibility of a chemical transformation. Intermediates are metastable species that exist in local energy minima between transition states. For a molecule like this compound, potential reactions could include electrophilic or nucleophilic attack at various positions on the aromatic core or reactions involving the benzylic group.
Computational methods, such as Density Functional Theory (DFT), are instrumental in locating and characterizing these transient species. By calculating the vibrational frequencies of a proposed structure, chemists can confirm whether it is a true transition state (identified by a single imaginary frequency) or an intermediate (where all vibrational frequencies are real). Furthermore, these calculations provide detailed geometric parameters (bond lengths and angles) and electronic properties of these short-lived structures.
Table 1: Hypothetical Data for a Transition State in a Reaction of this compound
| Parameter | Value |
| Imaginary Frequency | -350 cm⁻¹ |
| Key Bond Distance (Forming/Breaking) | 2.1 Å |
| Activation Energy (Calculated) | 25 kcal/mol |
Note: The data in this table is hypothetical and serves as an example of the types of parameters that would be determined from a computational study. No such data has been published for the title compound.
Potential Energy Surface (PES) Mapping and Energetic Profiles
A Potential Energy Surface (PES) provides a comprehensive map of the energy of a chemical system as a function of the positions of its atoms. By mapping the PES for a reaction involving this compound, researchers could identify the most favorable reaction pathways, predict the formation of various products, and understand the energetic barriers that must be overcome.
For this compound, mapping the PES for reactions such as oxidation, reduction, or further substitution would provide invaluable insights into its chemical behavior and stability. This knowledge is crucial for designing new synthetic routes or predicting the degradation pathways of materials based on this scaffold.
Table 2: Hypothetical Energetic Profile Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Intermediate 1 | -5.2 |
| Transition State 1 | +15.8 |
| Intermediate 2 | -10.1 |
| Transition State 2 | +12.5 |
| Products | -20.3 |
Note: This table presents a hypothetical energetic profile for a multi-step reaction. The values are illustrative of what would be obtained from PES calculations, for which specific data for this compound is not currently available in the literature.
Applications in Advanced Materials Science and Molecular Engineering
Utilization in Organic Electronics and Optoelectronic Devices
There is no available research specifically detailing the use of 6-Benzyl-7H-benzo[de]anthracen-7-one as an active component in organic electroluminescent devices (OLEDs) or in the architectures for organic thin-film transistors (OTFTs). While the broader class of benzanthrone (B145504) derivatives has been explored for such applications due to their fluorescent properties, no studies have been found that synthesize, characterize, or test the 6-benzyl derivative for these purposes.
Active Components in Organic Electroluminescent Devices (OLEDs)
No literature was found that investigates the electroluminescent properties of This compound or its performance in OLED device structures.
Architectures for Organic Thin-Film Transistors (OTFTs)
There are no published reports on the semiconductor properties of This compound or its integration into OTFT architectures.
Design Principles for Functional Organic Materials
The absence of experimental data on This compound means that there are no specific research findings on its molecular engineering for tunable properties or its self-assembly behavior.
Molecular Engineering for Tunable Electronic and Photonic Properties
No studies were identified that focus on the molecular engineering of This compound to tune its electronic or photonic characteristics.
Self-Assembly Strategies for Ordered Materials
The self-assembly properties of This compound and any strategies to form ordered materials from it have not been described in the scientific literature.
Role as Ligands in Catalysis
There is no information available regarding the use of This compound as a ligand in any form of catalysis.
Development of Benzanthracenone-Based Ligands for Transition Metal Catalysis
The development of new ligands is a cornerstone of progress in transition metal catalysis, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. numberanalytics.com While direct research on this compound as a catalytic ligand is not yet widely published, its structural features suggest a strong potential for the development of novel benzanthracenone-based ligands. The synthesis of such ligands would likely involve the strategic functionalization of the benzanthrone core to introduce coordinating moieties.
The parent compound, 7H-benzo[de]anthracen-7-one (benzanthrone), is commercially prepared by the condensation of anthraquinone (B42736) with glycerol (B35011) in the presence of a reducing agent and sulfuric acid. orgsyn.orgchemicalbook.com The introduction of a benzyl (B1604629) group at the 6-position can be envisioned through a Friedel-Crafts benzylation reaction on the benzanthrone core. ethz.chyoutube.comlibretexts.org This synthetic handle opens up possibilities for creating a family of ligands with tailored properties.
The coordination of such a ligand to a transition metal, for instance, palladium, could occur through several modes. The ketonic oxygen atom of the benzanthrone core could act as a Lewis basic site, coordinating to the metal center. Furthermore, the extensive aromatic system could participate in π-coordination. The development of bidentate or polydentate ligands from this compound could involve further chemical modifications, such as the introduction of phosphine (B1218219), amine, or other heteroatomic functional groups onto the benzyl ring or the benzanthrone skeleton. These groups are well-established as effective coordinating agents in a variety of catalytic systems, including palladium-catalyzed cross-coupling reactions. fiveable.melibretexts.org
Influence of Ligand Structure on Catalytic Activity and Selectivity
The catalytic performance of a transition metal complex is intricately linked to the steric and electronic properties of its ligands. acs.orgnih.gov In the context of a hypothetical this compound-based ligand, the benzyl group is poised to exert a significant influence on both these aspects.
Steric Effects: The benzyl group is a bulky substituent. Its presence in the ligand structure would create a sterically hindered environment around the coordinated metal center. researchgate.netnih.gov This steric bulk can be advantageous in several ways. It can promote the formation of coordinatively unsaturated metal species, which are often the active catalytic intermediates. Additionally, steric hindrance can influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of substrates to the metal center. For instance, in cross-coupling reactions, bulky ligands have been shown to enhance the rate of reductive elimination, a crucial step in the catalytic cycle.
The interplay of these steric and electronic effects would ultimately determine the catalytic activity and selectivity of a transition metal complex bearing a this compound-derived ligand. Experimental studies would be necessary to elucidate these relationships and to optimize the ligand structure for specific catalytic applications.
Data Tables
Table 1: Hypothetical Catalytic Performance in a Suzuki-Miyaura Cross-Coupling Reaction
| Ligand Derivative | Steric Bulk (Conceptual) | Electronic Effect (Conceptual) | Predicted Yield (%) | Predicted Selectivity (%) |
| This compound | High | Neutral | Moderate to High | High |
| 6-(4-Methoxybenzyl)-7H-benzo[de]anthracen-7-one | High | Electron-donating | High | High |
| 6-(4-Nitrobenzyl)-7H-benzo[de]anthracen-7-one | High | Electron-withdrawing | Moderate | Moderate to High |
| 7H-benzo[de]anthracen-7-one | Moderate | Neutral | Low to Moderate | Moderate |
This table is a conceptual representation based on established principles of catalyst design and is not based on experimental data for the specified compounds.
Concluding Remarks and Future Research Perspectives
Summary of Current Understanding
Current knowledge of 6-Benzyl-7H-benzo[de]anthracen-7-one is primarily based on its classification as a derivative of benzanthrone (B145504), a well-studied polycyclic aromatic hydrocarbon known for its fluorescent and luminescent properties. The presence of the benzyl (B1604629) group at the 6-position is anticipated to influence its electronic and steric properties, though detailed experimental data are not extensively available in public literature. The fundamental structure consists of a 7H-benzo[de]anthracen-7-one core with a benzyl substituent.
Benzanthrone and its derivatives are recognized for their potential in various applications due to their chemical and photophysical characteristics. rsc.orgacs.org Computational studies on related benzanthrone structures suggest that substituents can significantly alter their properties. nih.gov It is predicted that this compound could function as a photoinitiator, organic pigment, or UV absorber.
Emerging Avenues in Synthetic Methodologies
The synthesis of this compound is not explicitly detailed in widely accessible scientific literature. However, established methods for the functionalization of benzanthrone provide likely pathways. One such method is the Friedel-Crafts reaction, a common approach for attaching alkyl or acyl groups to aromatic rings. wikipedia.orgyoutube.commt.comlibretexts.org This reaction typically involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. mt.comlibretexts.org
Future research could focus on optimizing synthetic routes to produce this compound with high yield and purity. Exploring alternative catalytic systems and reaction conditions could lead to more efficient and environmentally benign synthetic processes.
Advancements in Computational Design and Prediction
Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules like this compound, especially in the absence of extensive experimental data. acs.orgnih.gov Density Functional Theory (DFT) and other computational methods can be employed to model its molecular structure, electronic properties, and spectroscopic characteristics. nih.govnih.gov
Such computational studies can provide insights into how the benzyl group at the 6-position affects the photophysical properties, such as absorption and emission spectra, quantum yield, and fluorescence lifetime. rsc.orgacs.org These predictions can guide experimental work and accelerate the discovery of new applications. Future computational research could involve more sophisticated models to simulate the compound's behavior in different environments and its interactions with other molecules. rsc.org
Potential for Integration into Novel Material Architectures
Benzanthrone derivatives are valued for their excellent photostability and tunable fluorescence, making them attractive for use in advanced materials. rsc.orgbas.bg The unique properties of this compound could be harnessed in the development of novel material architectures.
For instance, its predicted photoinitiating capabilities suggest potential use in polymer chemistry. Its characteristics as a potential organic pigment and UV absorber could be beneficial in coatings, plastics, and other materials requiring color and light stability. Further research is needed to explore the incorporation of this compound into organic electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, a field where other functionalized benzanthrones have shown promise. mdpi.comanr.fr The development of new materials integrating this compound will depend on a deeper understanding of its specific properties and performance characteristics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Benzyl-7H-benzo[de]anthracen-7-one, and how can reaction yields be optimized?
- Answer : Synthesis typically involves Friedel-Crafts acylation or benzylation of benzo[de]anthracen-7-one derivatives. To optimize yields, control reaction parameters such as temperature (80–120°C), catalyst choice (e.g., AlCl₃ or FeCl₃), and solvent polarity (e.g., dichloromethane or nitrobenzene). Monitor intermediates via thin-layer chromatography (TLC) and purify using column chromatography with silica gel. Yield improvements may require iterative adjustments to stoichiometry and reaction time .
Q. How should researchers safely handle this compound in laboratory settings?
- Answer : Use Class I, Type B biological safety hoods for handling, and employ local exhaust ventilation to minimize airborne exposure. Wear nitrile gloves, lab coats, and ANSI-approved goggles. Avoid dry sweeping; use HEPA-filtered vacuums or wet methods for spill cleanup. Implement regular airborne concentration monitoring and ensure access to emergency showers/eyewash stations .
Q. What spectroscopic techniques are most effective for characterizing the structural purity of this compound?
- Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm benzyl substitution patterns, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify carbonyl (C=O) and aromatic C-H stretches. Cross-reference data with NIST-standardized spectra for benzo[de]anthracenone derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected peaks in NMR) for 6-Benzyl derivatives?
- Answer : Contradictions may arise from residual solvents, stereoisomers, or byproducts. Employ deuterated solvents for NMR, and compare with computational simulations (e.g., DFT calculations). Use high-resolution MS to rule out isotopic interference. For ambiguous results, conduct X-ray crystallography to resolve structural ambiguities .
Q. What experimental strategies mitigate photodegradation or thermal instability during prolonged storage?
- Answer : Store the compound in amber glass vials under inert gas (argon/nitrogen) at –20°C. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-visible spectroscopy. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w if compatible with downstream applications .
Q. How does the introduction of the benzyl group alter the compound’s environmental fate compared to its parent structure (benzo[de]anthracen-7-one)?
- Answer : The benzyl group increases hydrophobicity, potentially enhancing bioaccumulation. Use Henry’s Law constants (e.g., ~1.5×10² for benzo[de]anthracen-7-one) to model atmospheric partitioning. Conduct biodegradation assays (e.g., OECD 301F) to assess persistence in soil/water systems. Compare with data for methylated analogs (e.g., 4-methyl derivatives) .
Q. What are the challenges in quantifying trace amounts of this compound in complex matrices (e.g., biological samples)?
- Answer : Matrix interference and low volatility complicate analysis. Use solid-phase extraction (SPE) with C18 cartridges for preconcentration, followed by GC-MS with electron ionization (EI) or LC-MS/MS with electrospray ionization (ESI). Validate methods via spike-recovery experiments (70–120% recovery acceptable) and internal standards (e.g., deuterated PAHs) .
Contradiction Analysis & Methodological Guidance
Q. How should conflicting toxicity data from different sources be interpreted?
- Answer : Discrepancies may arise from varying purity grades or assay conditions (e.g., cell lines vs. in vivo models). Prioritize studies adhering to OECD guidelines. Cross-validate using Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents). Consult NIOSH/OSHA exposure limits for workplace safety .
Q. What computational tools are recommended for predicting the compound’s reactivity in novel reactions?
- Answer : Use density functional theory (DFT) packages (e.g., Gaussian, ORCA) to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Combine with molecular docking for interaction studies (e.g., CYP450 enzyme binding). Validate predictions with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
